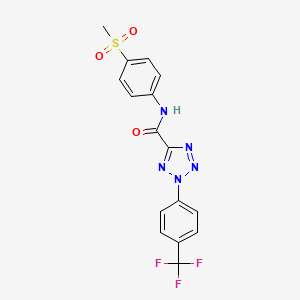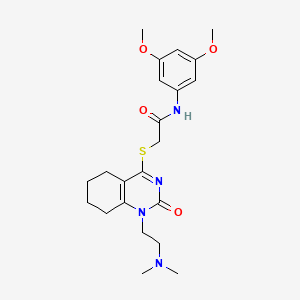![molecular formula C23H20N2O4 B2635500 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide CAS No. 301157-02-8](/img/structure/B2635500.png)
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide, also known as GSK2193874, is a novel and potent inhibitor of the enzyme NADPH oxidase 4 (NOX4). NOX4 is a member of the NOX family of enzymes that produce reactive oxygen species (ROS) in cells. ROS play a crucial role in various physiological processes, including cell signaling, host defense, and redox homeostasis. However, excessive ROS production can lead to oxidative stress and tissue damage, contributing to the pathogenesis of various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders. Therefore, NOX4 has emerged as a promising therapeutic target for these diseases.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Nanoaggregates Formation :
- Srivastava, Singh, and Mishra (2016) synthesized four new 1,8-naphthalimide based compounds, including a derivative of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl), and studied their nanoaggregates formation in aqueous-DMF solution. They discovered that these compounds exhibited aggregation-enhanced emission, and their emission intensity varied based on the nature of benzoic acid derivatives. This study provided insights into the molecular and electronic behaviors of such compounds (Srivastava, Singh, & Mishra, 2016).
Plant Growth Regulation and Fungicidal Activity :
- Ju et al. (2016) synthesized a series of N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives and evaluated their plant growth regulating and fungicidal activities. They found that these compounds significantly promoted seed germination in wheat and cucumber and exhibited fungicidal activity against several plant pathogens (Ju et al., 2016).
Fluorescence Studies for Biological Applications :
- Singh and Singh (2007) designed and synthesized novel fluorophores based on 1,8-naphthalimide derivatives, including those related to 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl). These fluorophores were studied for their fluorescence in various solvents and were used for labeling nucleosides in oligodeoxyribonucleotides. This research contributed to the development of fluorescence-based techniques in molecular biology (Singh & Singh, 2007).
Organotin(IV) Carboxylates Synthesis and Characterization :
- Xiao et al. (2013) explored the synthesis and characterization of a series of organotin carboxylates based on amide carboxylic acids, including derivatives of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl). This research provided valuable information on the molecular architectures and coordination modes of such compounds (Xiao et al., 2013).
Eigenschaften
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-29-19-12-3-2-11-18(19)24-20(26)13-6-14-25-22(27)16-9-4-7-15-8-5-10-17(21(15)16)23(25)28/h2-5,7-12H,6,13-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWDUHGIXMLHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-[4-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2635418.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl-(2-hydroxy-2-methylpropyl)amino]acetic acid](/img/structure/B2635420.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2635421.png)
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)
![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2635424.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2635425.png)


![5-(3-methoxypropyl)-2-phenyl-7-(piperidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2635432.png)
![2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole](/img/structure/B2635433.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2635434.png)
![3'-phenyl-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2635438.png)
![N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2635439.png)